2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide
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Overview
Description
2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are five-membered rings containing sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide typically involves the reaction of 5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide include other thiadiazole derivatives such as:
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
These compounds share the thiadiazole core structure but differ in the position of the nitrogen and sulfur atoms, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C9H10ClN3OS |
---|---|
Molecular Weight |
243.71 g/mol |
IUPAC Name |
2-chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide |
InChI |
InChI=1S/C9H10ClN3OS/c1-6-2-3-13-7(5-11-15-13)9(6)12-8(14)4-10/h2-3,5,11H,4H2,1H3,(H,12,14) |
InChI Key |
DWSNPOHMNRKPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CNSN2C=C1)NC(=O)CCl |
Origin of Product |
United States |
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